2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide
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Overview
Description
2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is a complex organic compound that features a chlorophenyl group, a cyclopropyl group, a hydroxy group, and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzene, undergoes a Friedel-Crafts acylation to introduce an acetamide group.
Cyclopropylation: The intermediate is then subjected to a cyclopropylation reaction using cyclopropyl bromide in the presence of a strong base such as sodium hydride.
Hydroxylation: The resulting compound is hydroxylated using a suitable oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Thiophenyl Addition: Finally, the thiophenyl group is introduced via a nucleophilic substitution reaction using thiophene and a strong nucleophile like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the hydroxy and thiophenyl groups suggests potential interactions with hydrogen-bonding sites and aromatic stacking interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-N-(2-hydroxyethyl)acetamide: Lacks the cyclopropyl and thiophenyl groups, potentially altering its biological activity and chemical reactivity.
2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxyethyl)acetamide: Similar but lacks the thiophenyl group, which may affect its electronic properties and interactions.
Uniqueness
The presence of both the cyclopropyl and thiophenyl groups in 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide makes it unique, potentially offering a combination of steric and electronic effects that are not present in similar compounds. This uniqueness can be leveraged in designing molecules with specific properties for targeted applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c18-14-5-2-1-4-12(14)10-16(20)19-11-17(21,13-7-8-13)15-6-3-9-22-15/h1-6,9,13,21H,7-8,10-11H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPAUCSLVNHGFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)CC2=CC=CC=C2Cl)(C3=CC=CS3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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